Cas no 100863-82-9 (1-(2,4-Dipropoxyphenyl)ethan-1-one)

1-(2,4-Dipropoxyphenyl)ethan-1-one is a synthetic organic compound characterized by its dipropoxy-substituted phenyl ketone structure. This compound is of interest in fine chemical synthesis due to its functionalized aromatic core, which serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of propoxy groups enhances solubility in organic solvents, facilitating further derivatization. Its well-defined molecular structure ensures consistent reactivity, making it suitable for controlled reactions such as nucleophilic substitutions or carbonyl-based transformations. The compound’s stability under standard storage conditions and high purity further support its utility in research and industrial applications requiring precise chemical modifications.
1-(2,4-Dipropoxyphenyl)ethan-1-one structure
100863-82-9 structure
Product Name:1-(2,4-Dipropoxyphenyl)ethan-1-one
CAS No:100863-82-9
MF:C14H20O3
MW:236.306804656982
CID:220655
PubChem ID:2095685
Update Time:2025-06-07

1-(2,4-Dipropoxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2,4-dipropoxyphenyl)-
    • 1-(2,4-DIPROPOXYPHENYL)ETHANONE
    • 1-(2,4-Dipropoxy-phenyl)-aethanon
    • 1-(2,4-dipropoxy-phenyl)-ethanone
    • 2,4dipropoxyacetophenone
    • 2,4-propoxyacetophenone
    • AC1M1GM7
    • AC1Q2YDU
    • ACMC-1BRUE
    • CTK3J9318
    • SureCN8218438
    • DTXSID00366512
    • Z55993112
    • Ethanone, 1-(2,4-dipropoxyphenyl)-
    • CS-0221483
    • AKOS022274532
    • EN300-09238
    • 1-(2,4-dipropoxyphenyl)ethan-1-one
    • SCHEMBL8218438
    • 100863-82-9
    • 1-(2,4-Dipropoxyphenyl)ethan-1-one
    • Inchi: 1S/C14H20O3/c1-4-8-16-12-6-7-13(11(3)15)14(10-12)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3
    • InChI Key: JYOSXKGJWBSXKY-UHFFFAOYSA-N
    • SMILES: O(CCC)C1C=C(C=CC=1C(C)=O)OCCC

Computed Properties

  • Exact Mass: 236.1413
  • Monoisotopic Mass: 236.141245
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Density: 1.005
  • Boiling Point: 359.3°C at 760 mmHg
  • Flash Point: 162.4°C
  • Refractive Index: 1.491
  • PSA: 35.53
  • LogP: 3.46680

1-(2,4-Dipropoxyphenyl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B430510-50mg
1-(2,4-Dipropoxyphenyl)ethan-1-one
100863-82-9
50mg
$ 50.00 2022-06-07
TRC
B430510-100mg
1-(2,4-Dipropoxyphenyl)ethan-1-one
100863-82-9
100mg
$ 95.00 2022-06-07
TRC
B430510-500mg
1-(2,4-Dipropoxyphenyl)ethan-1-one
100863-82-9
500mg
$ 320.00 2022-06-07
Enamine
EN300-09238-0.05g
1-(2,4-dipropoxyphenyl)ethan-1-one
100863-82-9 95%
0.05g
$42.0 2023-10-28
Enamine
EN300-09238-0.1g
1-(2,4-dipropoxyphenyl)ethan-1-one
100863-82-9 95%
0.1g
$66.0 2023-10-28
Enamine
EN300-09238-0.25g
1-(2,4-dipropoxyphenyl)ethan-1-one
100863-82-9 95%
0.25g
$92.0 2023-10-28
Enamine
EN300-09238-0.5g
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$175.0 2023-10-28
Enamine
EN300-09238-1.0g
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$256.0 2023-06-12
Enamine
EN300-09238-2.5g
1-(2,4-dipropoxyphenyl)ethan-1-one
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$503.0 2023-10-28
Enamine
EN300-09238-5.0g
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$743.0 2023-06-12
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